5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a hydroxyl group (-OH) on the benzene ring
Scientific Research Applications
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Chlorosulfonyl compounds have been synthesized and characterized for their potential as genotoxic impurities in the active pharmaceutical ingredient . A detailed study of various impurities was conducted, and different process-related sulfonyl esters were identified, synthesized, and characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid typically involves the chlorosulfonation of 2-hydroxy-4-methylbenzoic acid. The reaction is carried out by treating 2-hydroxy-4-methylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H8O3+HSO3Cl→C8H7ClO5S+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher efficiency and yield. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the chlorosulfonyl group.
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a hydroxyl group.
5-(Chlorosulfonyl)-2-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.
Uniqueness
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a chlorosulfonyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity, while the chlorosulfonyl group offers a site for nucleophilic substitution reactions.
Properties
IUPAC Name |
5-chlorosulfonyl-2-hydroxy-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCIPXHNVJEIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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